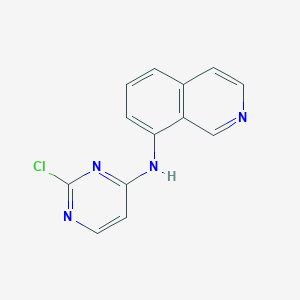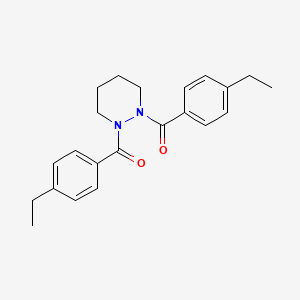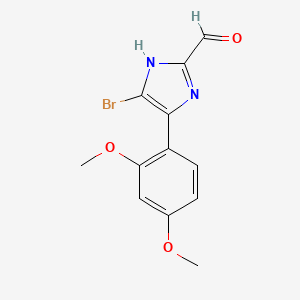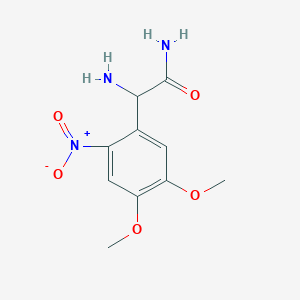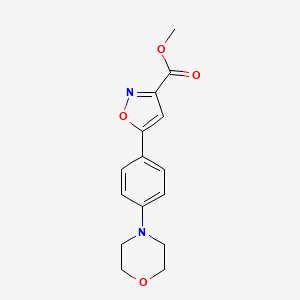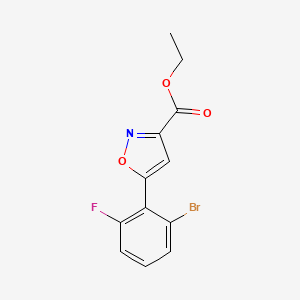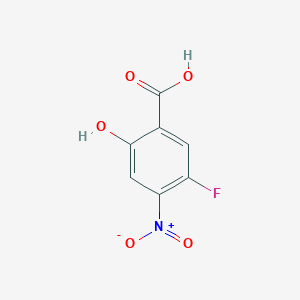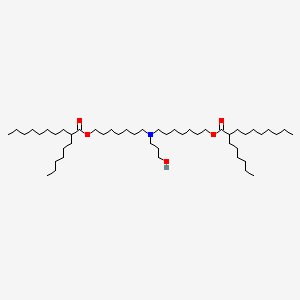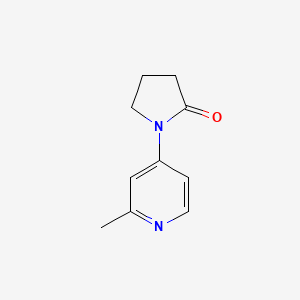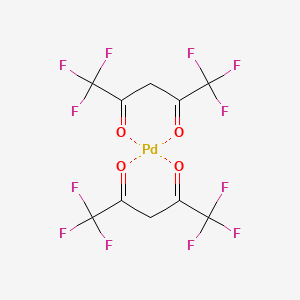
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium(II) hexafluoroacetylacetonate is a coordination compound with the chemical formula Pd(C₅HF₆O₂)₂. It is widely used in various fields due to its unique properties, including its role as a catalyst in chemical reactions and its application in material science. The compound is known for its stability and reactivity, making it a valuable component in both academic research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Palladium(II) hexafluoroacetylacetonate can be synthesized through the reaction of palladium(II) chloride with hexafluoroacetylacetone in the presence of a base. The reaction typically involves dissolving palladium(II) chloride in a suitable solvent, such as acetone, and then adding hexafluoroacetylacetone and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of palladium(II) hexafluoroacetylacetonate .
Industrial Production Methods: In industrial settings, the production of palladium(II) hexafluoroacetylacetonate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Palladium(II) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species under specific conditions.
Reduction: It can be reduced to palladium(0), which is often used in catalytic applications.
Substitution: The ligand exchange reactions where hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve other chelating agents or phosphine ligands.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
Palladium(II) hexafluoroacetylacetonate has a wide range of applications in scientific research:
作用機序
The mechanism by which palladium(II) hexafluoroacetylacetonate exerts its effects is primarily through its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive palladium center that can undergo oxidation and reduction cycles. This catalytic activity is crucial in processes such as cross-coupling reactions, where palladium(II) hexafluoroacetylacetonate helps form carbon-carbon bonds . The molecular targets and pathways involved include the activation of substrates through coordination to the palladium center, followed by subsequent chemical transformations .
類似化合物との比較
Palladium(II) acetylacetonate: Similar structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Palladium(II) trifluoroacetate: Contains trifluoroacetate ligands, offering different reactivity and applications.
Copper(II) hexafluoroacetylacetonate: A copper analog with similar coordination environment but different catalytic properties.
Uniqueness: Palladium(II) hexafluoroacetylacetonate is unique due to its high stability and reactivity, particularly in catalytic applications. The presence of hexafluoroacetylacetonate ligands enhances its solubility and volatility, making it suitable for processes like chemical vapor deposition .
特性
分子式 |
C10H4F12O4Pd |
|---|---|
分子量 |
522.54 g/mol |
IUPAC名 |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;palladium |
InChI |
InChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H2; |
InChIキー |
FRDXEIOXLFFYGF-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


